2,5-dimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a complex organic compound that features a furan ring, a pyrazine ring, and a thiophene ring. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of the compound “2,5-dimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide” are currently unknown. This compound is a derivative of pyrrolopyrazine , a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Based on the biological activities of related pyrrolopyrazine derivatives, it can be hypothesized that this compound may interact with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Related pyrrolopyrazine derivatives have been shown to affect various biological pathways, including those involved in inflammation, viral replication, fungal growth, and tumor growth .
Result of Action
Related pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting that this compound may also have potential biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The process may include:
Formation of the Furan Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Synthesis of the Pyrazine Ring: This can be synthesized via the condensation of 1,2-diamines with α-diketones.
Thiophene Ring Formation: The Gewald reaction is a common method, involving the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Coupling Reactions: The final step involves coupling the synthesized rings using reagents like coupling agents (e.g., EDC, DCC) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the pyrazine ring, converting it to dihydropyrazine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted furan and thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-dimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials due to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit significant biological activities.
Pyrazine Derivatives: Compounds such as pyrazinamide, known for its antimicrobial properties.
Furan Derivatives: Compounds like furosemide, a diuretic used in medicine.
Uniqueness
2,5-dimethyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is unique due to the combination of three different heterocyclic rings in its structure, which imparts a distinct set of electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,5-dimethyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-7-13(11(2)21-10)16(20)19-8-14-15(18-5-4-17-14)12-3-6-22-9-12/h3-7,9H,8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZLSKILNUTATN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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